6-Bromo-5-methoxy-N,N-dimethylnicotinamide
Description
Contextualization within Nicotinamide (B372718) Chemistry and Halogenated Pyridine (B92270) Scaffolds
6-Bromo-5-methoxy-N,N-dimethylnicotinamide is built upon a nicotinamide framework. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). oecd.org In biological systems, these molecules are crucial for redox reactions essential to metabolism. oecd.orgnih.gov In medicinal chemistry, the nicotinamide scaffold is recognized as a "privileged structure" because it appears in a wide array of clinically useful agents. rsc.org
The core of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov Pyridine scaffolds are ubiquitous in drug development due to their ability to improve water solubility and their versatile chemical reactivity, which allows for the synthesis of diverse derivatives. nih.govresearchgate.net
The inclusion of a bromine atom transforms the molecule into a halogenated pyridine. Halogenation is a key strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. The bromine atom on the pyridine ring acts as an electron-withdrawing group via induction, influencing the ring's reactivity. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. numberanalytics.com
Significance of Methoxy (B1213986) and N,N-Dimethylamide Substituents in Pyridine Systems
The functionality of the pyridine ring is further refined by its substituents: a methoxy group (-OCH3) and an N,N-dimethylamide group (-CON(CH3)2).
The N,N-dimethylnicotinamide substituent at the 3-position is a carboxamide derivative. The amide group itself is a common functional group in pharmaceuticals. The N,N-dimethyl substitution prevents the formation of hydrogen bonds at the amide nitrogen, which can influence solubility and crystal packing. The orientation of the amide group relative to the pyridine ring can affect the molecule's conformation and its ability to engage in specific intermolecular interactions. The electronic properties of this group can also modulate the reactivity of the pyridine ring. nih.gov
Overview of Current Research Trajectories Involving Advanced Pyridine Derivatives
The development of novel pyridine derivatives remains a highly active area of chemical research. numberanalytics.com Scientists are continuously exploring new synthetic methods to create complex pyridines with tailored properties for various applications. numberanalytics.comijsat.org
Current research trajectories focus on several key areas:
Medicinal Chemistry : Pyridine derivatives are extensively investigated for their therapeutic potential across numerous diseases. nih.govijsat.org Research is focused on designing pyridine-based compounds as anticancer agents, with some targeting critical pathways like angiogenesis and enzyme inhibition. ijsat.orgijsat.org They are also a cornerstone in the development of new antibacterial and antiviral drugs. nih.govnih.gov
Catalysis : Pyridine-based ligands are crucial in coordination chemistry and catalysis. The nitrogen atom readily coordinates to transition metals, and modifying the substituents on the pyridine ring allows for the fine-tuning of the catalyst's electronic and steric properties, enhancing its activity and selectivity in organic reactions. numberanalytics.comresearchgate.net
Materials Science : The unique electronic and photophysical properties of pyridine derivatives make them attractive for applications in materials science, including the development of functional nanomaterials and organic light-emitting diodes (OLEDs).
The synthesis of highly substituted pyridines like this compound provides researchers with advanced building blocks to construct novel compounds for these cutting-edge applications. nih.govrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)6-4-7(14-3)8(10)11-5-6/h4-5H,1-3H3 |
InChI Key |
AZBCDSKPQNWTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)Br)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 6 Bromo 5 Methoxy N,n Dimethylnicotinamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. For 6-Bromo-5-methoxy-N,N-dimethylnicotinamide, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Correlations
While direct experimental data for this compound is not widely published, the expected NMR spectral data can be inferred from the analysis of structurally similar compounds, such as other substituted nicotinamides and bromo-methoxy aromatic systems.
¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N,N-dimethylamide protons. The two aromatic protons on the pyridine (B92270) ring would likely appear as singlets or narrow doublets, with their chemical shifts influenced by the electronic effects of the bromo, methoxy, and amide substituents. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N,N-dimethyl protons would also be a singlet, the chemical shift of which can be indicative of the rotational barrier around the C-N amide bond.
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The positions of the carbon atoms in the pyridine ring will be significantly affected by the substituents. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region (165-175 ppm).
Multi-dimensional NMR techniques are critical for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, although in this specific molecule with likely isolated aromatic protons, its utility might be in confirming the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, providing a clear and unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the N,N-dimethyl protons to the amide carbonyl carbon, and the aromatic protons to the various carbons of the pyridine ring, thereby confirming the substitution pattern.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (H to C) |
| H-2 | ~8.2 | ~148 | C-3, C-4, C-6 |
| H-4 | ~7.8 | ~145 | C-2, C-3, C-5, C=O |
| OCH₃ | ~3.9 | ~56 | C-5 |
| N(CH₃)₂ | ~3.1 | ~37, ~35 | C=O |
| C-3 | - | ~125 | - |
| C-5 | - | ~155 | - |
| C-6 | - | ~115 | - |
| C=O | - | ~168 | - |
Note: The chemical shift values are hypothetical and based on typical values for similar structural motifs. The two N-methyl groups may be non-equivalent due to restricted rotation around the amide bond.
Investigation of Tautomerism and Conformational Dynamics via NMR
The N,N-dimethylnicotinamide scaffold does not possess readily available tautomeric forms. However, the conformational dynamics, particularly the restricted rotation around the C(O)-N bond of the dimethylamide group, can be investigated using variable temperature (VT) NMR studies. At lower temperatures, the rotation may become slow enough on the NMR timescale to resolve the two methyl groups as distinct singlets in both the ¹H and ¹³C spectra. Coalescence of these signals at higher temperatures would allow for the calculation of the rotational energy barrier.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibration of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the N(CH₃)₂ group may also be more prominent in the Raman spectrum compared to the FT-IR.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (CH₃) | Stretching | 2850-2960 |
| C=O (Amide) | Stretching | 1630-1680 |
| Aromatic C=C/C=N | Ring Stretching | 1400-1600 |
| C-O (Methoxy) | Asymmetric Stretching | ~1250 |
| C-O (Methoxy) | Symmetric Stretching | ~1050 |
| C-N (Amide) | Stretching | 1250-1350 |
| C-Br | Stretching | 500-700 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which has a monoisotopic mass of 258.0009 g/mol (for the ⁷⁹Br isotope). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).
Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for nicotinamides include cleavage of the C(O)-N bond and loss of the dimethylamino group. Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation route. The presence of the bromo and methoxy substituents would influence the fragmentation pathways and the relative abundances of the resulting fragment ions.
Expected Mass Spectrometry Data
| Ion | m/z (for ⁷⁹Br) | Possible Identity |
| [M]⁺ | 258 | Molecular Ion |
| [M+2]⁺ | 260 | Molecular Ion with ⁸¹Br |
| [M - CH₃]⁺ | 243 | Loss of a methyl radical |
| [M - N(CH₃)₂]⁺ | 214 | Loss of dimethylamino radical |
| [C₇H₅BrNO]⁺ | 214 | Ion from cleavage of C(O)-N bond |
| [C₆H₅BrNO]⁺ | 186 | Loss of CO from the above fragment |
X-ray Crystallography for Solid-State Structural Determination
While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of sufficient quality is a prerequisite for this analysis.
A successful crystallographic study of this compound would definitively confirm the connectivity of the atoms and the substitution pattern on the pyridine ring. It would also reveal the conformation of the molecule in the crystal lattice, including the dihedral angle between the plane of the pyridine ring and the amide group. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding (if any) or π-stacking, which govern the packing of the molecules in the crystal.
Due to the lack of publicly available crystal structure data for this specific compound, a detailed discussion of its solid-state packing and conformation is not possible at this time.
Single-Crystal X-ray Diffraction Analysis of this compound
Detailed information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not present in the accessible scientific literature. The determination of these parameters is fundamental to understanding the precise three-dimensional arrangement of the atoms within the crystal lattice. Without experimental data from single-crystal X-ray diffraction, a definitive analysis of bond lengths, bond angles, and torsional angles that define the molecular conformation cannot be provided.
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is crucial for understanding how individual molecules of this compound assemble to form a crystalline solid. This analysis is contingent upon the availability of crystallographic data. As no such data has been published or deposited in public repositories, a detailed description of the crystal packing and the specific non-covalent interactions that govern the supramolecular architecture of this compound cannot be generated.
Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Methoxy N,n Dimethylnicotinamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromo-5-methoxy-N,N-dimethylnicotinamide, DFT calculations, often utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p), are instrumental in predicting its geometric and spectroscopic properties.
Geometry optimization is a fundamental step in computational analysis, seeking the lowest energy conformation of a molecule. For this compound, this process reveals the most stable three-dimensional arrangement of its atoms. The resulting optimized structure provides detailed information on bond lengths and bond angles, which are crucial for understanding the molecule's steric and electronic properties.
Below is a table summarizing the predicted bond lengths and angles for key bonds within the this compound molecule, derived from DFT calculations.
| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (degrees) |
| C5-Br | 1.89 | C4-C5-C6 | 119.5 |
| C6-O1 | 1.35 | C5-C6-N1 | 121.0 |
| C3-C(O) | 1.51 | C2-C3-C(O) | 120.2 |
| C(O)-N | 1.36 | O=C-N | 122.1 |
| N-(CH₃)₁ | 1.46 | C(O)-N-(CH₃)₁ | 118.5 |
| N-(CH₃)₂ | 1.46 | C(O)-N-(CH₃)₂ | 118.5 |
| C6-O1-CH₃ | 1.43 | C6-O1-CH₃ | 117.8 |
| Note: The data presented in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules. |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also allows for the prediction of the molecule's infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The predicted IR spectrum can be compared with experimental data to validate the computational model. Key predicted vibrational frequencies for this compound would include C=O stretching, C-N stretching, C-Br stretching, and various aromatic C-C and C-H vibrations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO - EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more prone to chemical reactions.
From these orbital energies, various molecular reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Below is a table of hypothetical quantum chemical parameters for this compound.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Global Electrophilicity (ω) | 2.90 |
| Note: The data presented in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show the most negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic interaction. The regions around the hydrogen atoms of the methyl groups and the pyridine (B92270) ring would exhibit positive potential.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to explore the rotational freedom around the C(O)-N bond and the C6-O1 bond. These simulations would reveal the preferred conformations of the molecule in solution and the energetic barriers between different conformational states. Furthermore, by including solvent molecules in the simulation box, it is possible to analyze the specific interactions, such as hydrogen bonding or van der Waals forces, between the solute and the solvent, providing a more realistic picture of its behavior in a chemical or biological system.
Quantum Chemical Parameters for Chemical Hardness, Softness, and Electronegativity
Detailed studies employing methods such as Density Functional Theory (DFT) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are absent from the current body of scientific literature. These fundamental calculations are essential for deriving key quantum chemical parameters that describe a molecule's reactivity.
Chemical Hardness (η) , a measure of a molecule's resistance to deformation or change in its electron cloud, is calculated from the HOMO-LUMO energy gap. A larger gap typically signifies greater stability and lower reactivity.
Global Softness (S) , the reciprocal of hardness, indicates a molecule's propensity to undergo chemical reactions. A higher softness value corresponds to higher reactivity.
Electronegativity (χ) , which describes a molecule's ability to attract electrons, is determined from the average of the HOMO and LUMO energies.
Without the foundational HOMO and LUMO energy values from specific computational studies on this compound, a data table of these crucial reactivity descriptors cannot be generated.
Advanced Theoretical Approaches for Mechanistic Insights and Reaction Pathway Modeling
Similarly, there is no evidence of advanced theoretical studies being conducted to model the reaction mechanisms involving this compound. Such investigations would typically involve sophisticated computational techniques to map potential energy surfaces, identify transition states, and calculate activation energies. These models are invaluable for understanding the intricacies of chemical reactions, predicting reaction outcomes, and designing novel synthetic routes. The absence of such research indicates that the mechanistic aspects of this compound's reactivity remain unexplored from a theoretical standpoint.
Reactivity Profiles and Mechanistic Studies of 6 Bromo 5 Methoxy N,n Dimethylnicotinamide
The chemical personality of 6-Bromo-5-methoxy-N,N-dimethylnicotinamide is dictated by the electronic properties of its substituents. The pyridine (B92270) nitrogen and the N,N-dimethylamide group are electron-withdrawing, rendering the aromatic ring electron-deficient. Conversely, the methoxy (B1213986) group is electron-donating through resonance, while the bromine atom is a weak deactivator. This electronic landscape determines the regioselectivity and feasibility of various transformations.
Nucleophilic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic rings, such as pyridine, especially when a good leaving group is present.
The bromine atom at the C-6 position is susceptible to displacement by a variety of nucleophiles. Its position ortho to the ring nitrogen and para to the electron-donating methoxy group influences its reactivity. The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen. A range of nucleophiles, including alkoxides, amines, and thiols, can displace the bromide under appropriate conditions, leading to a diverse array of 6-substituted-5-methoxynicotinamides.
Table 1: Illustrative Nucleophilic Substitution Reactions at the C-6 Position
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-5-methoxy-N,N-dimethylnicotinamide |
| Amine | Piperidine (B6355638) | 6-(Piperidin-1-yl)-5-methoxy-N,N-dimethylnicotinamide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-5-methoxy-N,N-dimethylnicotinamide |
| Cyanide | Sodium Cyanide (NaCN) | 6-Cyano-5-methoxy-N,N-dimethylnicotinamide |
The methoxy group at C-5 is generally a poor leaving group for nucleophilic aromatic substitution compared to the bromide at C-6. Its displacement requires more forcing conditions, such as strong acids to protonate the oxygen, making it a better leaving group (as methanol), or specialized reagents. In competition, substitution at the C-6 bromo position is significantly more favorable.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the deactivating effect of the N,N-dimethylamide substituent. masterorganicchemistry.commsu.edu The reaction requires a strong electrophile and often harsh conditions. masterorganicchemistry.com
The directing effects of the existing substituents must be considered:
Pyridine Nitrogen : Strongly deactivating.
Methoxy group (at C-5) : Activating, directs ortho and para (to C-4 and C-6).
Bromo group (at C-6) : Deactivating, directs ortho and para (to C-5 and C-2, though C-5 is occupied).
N,N-Dimethylamide group (at C-3) : Deactivating, directs meta (to C-5 and C-2, though C-5 is occupied).
Carbonyl Reactivity of the N,N-Dimethylamide Moiety
The N,N-dimethylamide group is a relatively stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo specific transformations.
Hydrolysis : Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, yielding 6-bromo-5-methoxynicotinic acid. This reaction typically requires prolonged heating.
Reduction : The amide can be reduced to a tertiary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting the N,N-dimethylamide group to a dimethylaminomethyl group.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The C-Br bond at the C-6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions are highly selective for the C-Br bond over other positions on the molecule. nih.gov
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with a boronic acid or boronic ester. researchgate.netnih.govresearchgate.net It is a versatile method for creating biaryl compounds or introducing alkyl and alkenyl groups. tcichemicals.com The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov
Table 2: Examples of Suzuki-Miyaura Coupling Partners
| Boronic Acid/Ester | Catalyst/Base System (Typical) | Expected Product |
| Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenyl-5-methoxy-N,N-dimethylnicotinamide |
| 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(p-Tolyl)-5-methoxy-N,N-dimethylnicotinamide |
| Pyridine-3-boronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 6-(Pyridin-3-yl)-5-methoxy-N,N-dimethylnicotinamide |
| Methylboronic Acid | Pd(PCy₃)₂Cl₂ / K₃PO₄ | 6-Methyl-5-methoxy-N,N-dimethylnicotinamide |
Heck Coupling : This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene.
Sonogashira Coupling : This coupling reaction joins the aryl bromide with a terminal alkyne. researchgate.netrsc.org It is typically catalyzed by a combination of palladium and copper(I) catalysts in the presence of a base like triethylamine. This method allows for the introduction of an alkynyl moiety at the C-6 position.
Table 3: Examples of Sonogashira Coupling Partners
| Terminal Alkyne | Catalyst/Base System (Typical) | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 6-(Phenylethynyl)-5-methoxy-N,N-dimethylnicotinamide |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 6-((Trimethylsilyl)ethynyl)-5-methoxy-N,N-dimethylnicotinamide |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 6-(Hex-1-yn-1-yl)-5-methoxy-N,N-dimethylnicotinamide |
Oxidative and Reductive Transformations of the Pyridine Core
The pyridine ring can undergo both oxidation and reduction, although these reactions can be influenced by the existing substituents.
Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity, particularly in substitution reactions. The methoxy group could potentially be susceptible to oxidative cleavage under harsh conditions, though this is not a primary reaction pathway.
Reduction :
Catalytic Hydrogenation : The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and catalysts like rhodium on alumina (B75360) or platinum oxide. The reaction conditions may also lead to reductive dehalogenation (hydrogenolysis) of the C-Br bond.
Reductive Dehalogenation : The bromine atom can be selectively removed (replaced with hydrogen) under milder reducing conditions, for example, using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas, ammonium (B1175870) formate, or sodium borohydride, to yield 5-methoxy-N,N-dimethylnicotinamide.
Reaction Kinetics and Thermodynamic Studies of Transformations
The reaction kinetics and thermodynamic profile of a chemical compound are fundamental to understanding its reactivity, stability, and potential for transformation into new chemical entities. For this compound, a comprehensive analysis of these parameters is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. While specific, detailed experimental kinetic and thermodynamic data for the transformations of this compound are not extensively documented in publicly available literature, we can infer its likely reactivity and the factors influencing its transformations by examining its structural features and drawing parallels with related compounds.
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the brominated pyridine ring, the methoxy group, and the N,N-dimethylcarboxamide group. The pyridine ring is electron-deficient, and the bromine atom at the 6-position is a potential leaving group in nucleophilic substitution reactions or a handle for cross-coupling reactions. The methoxy and dimethylamide groups, with their electron-donating and -withdrawing properties, respectively, modulate the electron density of the pyridine ring, thereby influencing the rates and thermodynamics of its reactions.
Inferred Reaction Kinetics
The kinetics of reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, would be expected to be sensitive to several factors:
Solvent Polarity: For reactions proceeding through charged intermediates or transition states, the polarity of the solvent would play a significant role. For instance, in the synthesis of related heterocyclic compounds like 6-bromo-7-[¹¹C]methylpurine, less polar solvents were found to alter the selectivity of the reaction, which is a reflection of differing kinetics of competing pathways. researchgate.net
Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, consistent with the Arrhenius equation. The choice of temperature can also influence the product distribution in cases where kinetic and thermodynamic products differ. mdpi.com
Nucleophile Strength: In substitution reactions where the bromine atom is displaced, the strength of the incoming nucleophile would be a key determinant of the reaction rate. Studies on C-N cross-coupling reactions have shown that the nucleophilic strength of the amine substrate has a significant impact on reaction kinetics and yield. rsc.org
To illustrate the potential kinetic profile of a hypothetical reaction, such as a Suzuki coupling of this compound with a boronic acid, one could expect the data to follow a pattern similar to that shown in Table 1. This table presents hypothetical data for a typical palladium-catalyzed cross-coupling reaction.
Table 1: Hypothetical Kinetic Data for a Suzuki Coupling Reaction
| Parameter | Value | Conditions |
| Rate Constant (k) | 2.5 x 10⁻⁴ M⁻¹s⁻¹ | 80 °C, Dioxane |
| Reaction Order (re: this compound) | 1 | - |
| Reaction Order (re: Boronic Acid) | 1 | - |
| Reaction Order (re: Palladium Catalyst) | 1 | - |
| Activation Energy (Ea) | 75 kJ/mol | - |
This table is for illustrative purposes and is based on typical values for Suzuki coupling reactions.
Inferred Thermodynamic Studies
The thermodynamics of transformations involving this compound would be governed by the relative stabilities of the reactants and products. The Gibbs free energy change (ΔG) for a given reaction determines its spontaneity.
Computational chemistry offers a powerful tool for estimating the thermodynamic parameters of molecules and reactions. For instance, theoretical studies on related molecules like 6-amino-3-(R)benzophenone have been used to calculate thermodynamic parameters such as enthalpy and Gibbs free energy to predict molecular stability. chemrevlett.com A similar approach could be applied to this compound and its derivatives to predict the feasibility of various transformations.
Table 2 presents hypothetical thermodynamic data for a representative transformation of this compound, such as a Buchwald-Hartwig amination.
Table 2: Hypothetical Thermodynamic Data for a Buchwald-Hartwig Amination Reaction
| Thermodynamic Parameter | Value |
| Enthalpy of Reaction (ΔH) | -85 kJ/mol |
| Entropy of Reaction (ΔS) | -20 J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | -79 kJ/mol |
This table is for illustrative purposes and is based on typical values for Buchwald-Hartwig amination reactions.
Chemical Derivatization and Scaffold Modification of 6 Bromo 5 Methoxy N,n Dimethylnicotinamide for Research Applications
Introduction of Diverse Functional Groups via Cross-Coupling Strategies
The bromine atom at the 6-position of the pyridine (B92270) ring serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are fundamental for creating chemical diversity and fine-tuning the electronic and steric properties of the molecule.
Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or its ester derivatives. For instance, reacting 6-Bromo-5-methoxy-N,N-dimethylnicotinamide with various arylboronic acids in the presence of a palladium catalyst and a base can yield 6-aryl-5-methoxy-N,N-dimethylnicotinamide analogs. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially when dealing with electronically diverse boronic acids. researchgate.net Anhydrous conditions are often preferred for electron-rich boronic acids, while aqueous solvent systems may be more suitable for electron-poor counterparts. researchgate.net
Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. This reaction facilitates the coupling of the aryl bromide with primary or secondary amines, leading to the formation of 6-amino-5-methoxy-N,N-dimethylnicotinamide derivatives. The use of specialized phosphine (B1218219) ligands is critical for the efficiency of this transformation, allowing for the formation of C-N bonds under relatively mild conditions. organic-chemistry.orgchemspider.com
Sonogashira Coupling: The introduction of alkyne moieties is achieved through the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction, typically co-catalyzed by palladium and copper, is instrumental in creating extended, rigid structures that can probe specific binding pockets in biological targets. organic-chemistry.orgchemrxiv.orgchemrxiv.orgresearchgate.net The resulting 6-alkynyl-5-methoxy-N,N-dimethylnicotinamide derivatives can serve as precursors for further transformations. chemrxiv.org
Heck Coupling: While perhaps less common for this specific scaffold, the Heck coupling presents an opportunity to introduce alkenyl substituents by reacting the aryl bromide with an alkene in the presence of a palladium catalyst.
| Cross-Coupling Reaction | Reactant | Functional Group Introduced | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Aryl | 6-Aryl-5-methoxy-N,N-dimethylnicotinamides |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Amino | 6-Amino-5-methoxy-N,N-dimethylnicotinamides |
| Sonogashira | Terminal Alkyne | Alkynyl | 6-Alkynyl-5-methoxy-N,N-dimethylnicotinamides |
| Heck | Alkene | Alkenyl | 6-Alkenyl-5-methoxy-N,N-dimethylnicotinamides |
Manipulation of the Amide Moiety for Novel Analogs
The N,N-dimethylamide group offers several avenues for chemical modification, allowing for the synthesis of a variety of analogs with altered polarity, hydrogen bonding capacity, and metabolic stability.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-5-methoxynicotinic acid, under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for the synthesis of other esters and amides.
Reduction: Reduction of the N,N-dimethylamide functionality, for instance using a strong reducing agent like lithium aluminum hydride, would yield the corresponding aminomethylpyridine derivative, (6-bromo-5-methoxypyridin-3-yl)methanamine.
Conversion to Other Amides or Esters: The N,N-dimethylamide can be converted to other amides by reaction with different amines, often following initial conversion to a more reactive species like an acid chloride. researchgate.net Similarly, conversion to esters is also a possibility. nsf.gov The development of methods for the direct conversion of amides to other functional groups is an active area of research. nih.govnih.gov
Thionation: The carbonyl oxygen of the amide can be replaced with sulfur using reagents like Lawesson's reagent to produce the corresponding thioamide, 6-bromo-5-methoxy-N,N-dimethylnicotinothioamide. Thioamides are valuable isosteres of amides in medicinal chemistry. nih.govorganic-chemistry.org
| Reaction | Product Functional Group | Potential Analog Class |
|---|---|---|
| Hydrolysis | Carboxylic Acid | 6-Bromo-5-methoxynicotinic acids |
| Reduction | Amine | (6-Bromo-5-methoxypyridin-3-yl)methanamines |
| Amidation | Substituted Amide | Novel 6-bromo-5-methoxynicotinamide analogs |
| Thionation | Thioamide | 6-Bromo-5-methoxy-N,N-dimethylnicotinothioamides |
Strategies for Modifying the Methoxy (B1213986) Group
The 5-methoxy group is another site for modification, which can influence the compound's solubility, metabolic profile, and interactions with biological targets.
O-Demethylation: Cleavage of the methyl-ether bond to yield the corresponding 5-hydroxy derivative is a common transformation. This can be achieved using various reagents, such as strong acids like HBr or Lewis acids like BBr₃. More selective methods for demethylating methoxypyridines have also been developed. elsevierpure.com For instance, L-selectride has been shown to chemoselectively demethylate 4-methoxypyridine (B45360). elsevierpure.com The resulting 6-bromo-5-hydroxy-N,N-dimethylnicotinamide can then be used as a handle for further functionalization, such as etherification or esterification. The process of demethylation is also a key step in biological systems, often mediated by enzymes. nih.govnih.gov
Etherification: The hydroxyl group of the demethylated analog can be alkylated to introduce a variety of new ether functionalities, allowing for the exploration of steric and electronic effects at this position.
Pyridine Ring Functionalization and Heterocyclic Annulation
Beyond substitution at the 6-position, the pyridine ring itself can be further functionalized or used as a foundation for building fused heterocyclic systems. rsc.org
Direct C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds on pyridine rings. researcher.lifeacs.org While challenging due to the electron-deficient nature of the pyridine ring, these methods offer a streamlined approach to introducing new substituents without the need for pre-functionalized starting materials. rsc.org
Heterocyclic Annulation: The existing functional groups on the this compound scaffold can be utilized to construct fused ring systems. For example, a Sonogashira coupling product could potentially undergo an intramolecular cyclization to form a furo[3,2-b]pyridine (B1253681) or a related heterocyclic system. The synthesis of thieno[2,3-b]pyridines from nicotinamide (B372718) derivatives has been reported. nih.gov
Design and Synthesis of Labeled Analogs for Mechanistic Probes
To investigate the mechanism of action of biologically active compounds derived from this scaffold, isotopically labeled analogs are invaluable tools. wikipedia.orgresearchgate.net
Isotopic Labeling: Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into specific positions of the molecule. For instance, a ¹³C-labeled N,N-dimethylnicotinamide could be synthesized to trace its metabolic fate. medchemexpress.com The synthesis of radiolabeled nicotinamides, often with ¹⁴C, has been crucial for studying enzyme kinetics and metabolic pathways. nih.gov The position of the label is critical; for example, a label near the reactive center can provide insights into kinetic isotope effects. nih.gov A triple-isotopically labeled NMN has been used to confidently trace its metabolism. nih.gov
| Isotope | Potential Labeling Position | Application |
|---|---|---|
| ²H (Deuterium) | Methoxy group, N,N-dimethyl groups | Metabolic stability studies, kinetic isotope effects |
| ¹³C | Pyridine ring, carbonyl carbon, methyl groups | NMR-based mechanistic studies, metabolic flux analysis |
| ¹⁴C | Carbonyl carbon | Radiolabeling for enzyme assays and metabolic tracing nih.gov |
| ¹⁵N | Pyridine nitrogen, amide nitrogen | NMR studies of protein-ligand interactions |
| ¹⁸O | Carbonyl oxygen | Mechanistic studies of enzymatic reactions |
Rational Design Principles for Structure-Activity Relationship (SAR) Studies in Related Systems
The development of new analogs of this compound is guided by established principles of medicinal chemistry and SAR. The goal is to understand how modifications to the chemical structure affect the biological activity of the compound.
Pharmacophore Modeling: By identifying the key chemical features responsible for a molecule's biological activity (the pharmacophore), researchers can design new analogs with improved properties. For nicotinamide and its derivatives, the pyridine ring and the carboxamide group are often crucial for interaction with biological targets. researchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing the amide with a thioamide or a triazole can lead to analogs with different biological profiles.
Substituent Effects: The electronic and steric properties of substituents on the pyridine ring can dramatically influence a molecule's activity. researchgate.net For instance, electron-withdrawing groups can affect the pKa of the pyridine nitrogen, while bulky groups can probe the size and shape of a binding pocket. SAR studies on nicotinamide derivatives have shown that the nature and position of substituents are critical for their biological effects, such as antifungal activity or inhibition of specific enzymes. nih.govresearchgate.net
The systematic application of these derivatization strategies and design principles allows for the thorough exploration of the chemical space around the this compound scaffold, paving the way for the discovery of novel research tools and potential therapeutic agents. benthamdirect.commdpi.com
Applications in Advanced Chemical Synthesis and Methodological Development
Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Systems
The structure of 6-Bromo-5-methoxy-N,N-dimethylnicotinamide makes it an excellent candidate as a versatile building block for the synthesis of complex heterocyclic systems. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of intricate molecular frameworks.
For instance, the bromine atom can readily participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy (B1213986) group at the 5-position can influence the electronic properties of the pyridine (B92270) ring, potentially modulating the reactivity of the bromine atom and directing the regioselectivity of further functionalization.
The N,N-dimethylnicotinamide moiety at the 3-position can also play a crucial role in directing the synthesis of complex heterocycles. The amide group can act as a directing group in ortho-metalation reactions, allowing for the functionalization of the C4 position of the pyridine ring. Furthermore, the amide itself can be a site for further chemical modification.
The combination of these reactive sites on a single molecule provides a powerful platform for the convergent synthesis of complex polycyclic and macrocyclic structures. By strategically employing a sequence of reactions targeting the different functional groups, chemists can efficiently build up molecular complexity from this single, versatile building block.
Development of Novel Reagents and Catalysts Using Nicotinamide (B372718) Derivatives
Nicotinamide and its derivatives have a rich history in the development of novel reagents and catalysts. The pyridine nitrogen, with its lone pair of electrons, can act as a Lewis base and a ligand for transition metals. By incorporating the this compound scaffold into larger molecular structures, it is plausible to design new catalysts with unique steric and electronic properties.
The bromine atom can be used to anchor the nicotinamide unit to a solid support or a larger molecular framework, leading to the development of heterogeneous or recyclable catalysts. The methoxy and N,N-dimethylamide groups can fine-tune the electronic environment of the pyridine nitrogen, thereby influencing the catalytic activity of a metal center coordinated to it.
Moreover, nicotinamide derivatives can act as organocatalysts in their own right. The pyridine ring can participate in a variety of catalytic cycles, including those involving hydrogen bonding, Brønsted acid/base catalysis, and nucleophilic catalysis. The specific substitution pattern of this compound could lead to the discovery of new organocatalytic transformations with high efficiency and selectivity.
The development of novel reagents based on this scaffold is also a promising avenue. For example, conversion of the bromine atom to an organometallic species would generate a powerful nucleophile for the construction of new carbon-carbon bonds. The inherent functionality of the molecule could also be exploited in the design of new fluorescent probes or molecular sensors.
Methodological Advancements in Chemo- and Regioselective Transformations
The polysubstituted nature of this compound presents both challenges and opportunities for methodological advancements in chemo- and regioselective transformations. The presence of multiple reactive sites necessitates the development of synthetic methods that can selectively target a single position on the pyridine ring.
For example, achieving selective functionalization at the C2 or C4 position in the presence of the C6-bromo substituent would require careful control of reaction conditions and the choice of reagents. The development of such selective reactions would be a significant methodological advancement in pyridine chemistry. The interplay between the electronic effects of the methoxy and amide groups and the steric hindrance around the pyridine ring will be crucial in determining the outcome of these transformations.
Furthermore, the bromine atom can be exploited to control the regioselectivity of reactions on other parts of the molecule. For instance, it can be used to direct metalation at an adjacent position or to influence the outcome of cycloaddition reactions. The study of the reactivity of this compound could therefore lead to the discovery of new principles for controlling selectivity in the synthesis of highly substituted pyridines. nih.govacs.org
| Reaction Type | Potential Selective Transformation | Key Factors |
| Cross-Coupling | Selective reaction at C6-Br | Catalyst, Ligands, Reaction Conditions |
| Metalation | Regioselective lithiation or borylation | Directing Groups, Temperature |
| Nucleophilic Aromatic Substitution | Selective displacement of Br or other groups | Nucleophile, Solvent, Temperature |
Role in High-Throughput Synthesis and Combinatorial Chemistry Libraries
The potential for diverse functionalization makes this compound an ideal scaffold for high-throughput synthesis and the construction of combinatorial chemistry libraries. By utilizing the bromine atom as a key anchoring point, a wide array of building blocks can be systematically introduced, leading to the rapid generation of a large number of distinct compounds.
This approach is particularly valuable in the early stages of drug discovery, where the screening of large compound libraries is essential for identifying new lead compounds. The nicotinamide core is a well-established pharmacophore found in numerous biologically active molecules, making libraries based on this scaffold particularly attractive for pharmaceutical research.
The synthesis of such libraries could be readily automated using modern robotic systems, further accelerating the discovery process. The analytical characterization of the resulting compounds would also be facilitated by the common core structure provided by the this compound starting material.
| Library Generation Strategy | Key Reaction | Diversity Elements |
| Parallel Synthesis | Suzuki or Buchwald-Hartwig Coupling | Boronic acids or amines |
| Split-and-Pool Synthesis | Solid-phase synthesis with C6-Br attachment | Various building blocks at each step |
Contribution to New Reaction Discovery and Optimization
The unique electronic and steric properties of this compound could make it a valuable tool for the discovery and optimization of new chemical reactions. The electron-rich nature of the pyridine ring, modulated by the methoxy group, combined with the presence of the bromine atom, could lead to unexpected reactivity and the discovery of novel transformations.
For instance, this compound could be used as a substrate to explore new types of cross-coupling reactions, C-H activation methodologies, or photocatalytic transformations. The outcomes of these reactions could provide valuable insights into the fundamental principles of chemical reactivity and catalysis.
Furthermore, the well-defined structure of this compound makes it an excellent platform for the systematic optimization of reaction conditions. By varying parameters such as catalyst, solvent, temperature, and additives, and observing their effects on the reactivity of this specific substrate, researchers can gain a deeper understanding of the factors that govern the efficiency and selectivity of a given reaction. This knowledge can then be applied to a broader range of substrates, leading to the development of more robust and general synthetic methods. The optimization of reactions involving substituted nicotinamides has been a subject of interest in medicinal chemistry for developing potent and selective inhibitors.
| Research Area | Potential Contribution |
| New Reaction Discovery | Substrate for exploring novel transformations |
| Reaction Optimization | Model substrate for systematic study of reaction parameters |
| Mechanistic Studies | Probe for understanding reaction mechanisms |
Future Perspectives and Emerging Research Avenues for 6 Bromo 5 Methoxy N,n Dimethylnicotinamide
Exploration of Underexplored Reaction Pathways
The functional groups present in 6-Bromo-5-methoxy-N,N-dimethylnicotinamide serve as handles for a variety of chemical transformations, many of which remain underexplored for this specific substrate. Future research could focus on leveraging these sites to generate diverse molecular architectures.
Cross-Coupling Reactions: The bromine atom at the C6 position is an ideal site for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings could be employed to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups. acs.orgresearchgate.net The successful application of these reactions would enable the synthesis of extensive compound libraries for screening in various applications. For instance, Suzuki coupling has been successfully used for various bromopyridine substrates. researchgate.net
Table 1: Potential Cross-Coupling Reactions for Derivatization This table is interactive. Click on the headers to sort.
| Reaction Name | Reactant Partner | Catalyst (Typical) | Bond Formed | Potential Substituent |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Palladium | C-C | Aryl, Heteroaryl, Alkyl |
| Stille | Organostannane | Palladium | C-C | Aryl, Vinyl, Alkyl |
| Heck | Alkene | Palladium | C-C | Substituted Alkenyl |
| Sonogashira | Terminal alkyne | Palladium/Copper | C-C | Alkynyl |
| Buchwald-Hartwig | Amine, Amide | Palladium | C-N | Arylamino, Alkylamino |
| Ullmann | Alcohol, Thiol | Copper | C-O, C-S | Aryloxy, Thioether |
Modification of the Methoxy (B1213986) Group: The 5-methoxy group is another key site for functionalization. Chemoselective demethylation could convert it to a hydroxyl group, a versatile precursor for introducing new functionalities through etherification or esterification. Methods using reagents like L-selectride have proven effective for the selective demethylation of methoxypyridines over other aromatic ethers, a strategy that could be applied here. thieme-connect.comresearchgate.netthieme-connect.com
C-H Functionalization: Modern synthetic methods increasingly focus on direct C-H bond functionalization. Future studies could explore the regioselective activation of C-H bonds on the pyridine (B92270) ring of this compound, offering a more atom-economical route to novel derivatives compared to traditional cross-coupling approaches. acs.org
Transformations of the Amide: The N,N-dimethylnicotinamide moiety, while generally stable, can also be a site for chemical modification. Advanced synthetic methods could enable its hydrolysis to the corresponding carboxylic acid or reduction to an amine, further expanding the range of accessible derivatives.
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
The convergence of automated synthesis, high-throughput experimentation, and artificial intelligence (AI) is revolutionizing chemical research. Applying these technologies to this compound could dramatically accelerate the discovery of new molecules with desired properties.
Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.net Such systems could be used to generate large libraries of derivatives based on the core structure of this compound, systematically exploring the chemical space around it. researchgate.netnih.gov
Paired with automation, machine learning (ML) algorithms can guide the synthetic process. nih.gov
Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes (e.g., yield, selectivity) and suggest optimal conditions (e.g., temperature, catalyst, solvent), reducing the time and resources spent on manual optimization. beilstein-journals.orgresearchgate.netnih.gov Active learning approaches, where the algorithm prospectively suggests the next experiment to perform, can find the best reaction conditions with a minimal number of experiments. duke.edu
Design of Novel Compounds: Generative AI models can design novel molecules with specific predicted properties. By using this compound as a starting scaffold, AI could propose new derivatives with enhanced biological activity or desired material characteristics, which could then be prioritized for automated synthesis.
This integrated "Design-Make-Test-Analyze" cycle would create a powerful, data-driven workflow for exploring the potential of this chemical scaffold in areas like drug discovery and materials science.
Advanced Characterization Techniques and In Situ Monitoring
A thorough understanding of the structure, reactivity, and kinetics of this compound and its reactions is crucial for its development. While standard techniques like NMR, mass spectrometry, and X-ray crystallography provide foundational data, advanced and in situ methods offer deeper insights.
Future research should employ Process Analytical Technology (PAT) to monitor synthetic reactions in real time.
In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. mt.com This provides detailed kinetic data and can help identify transient, unstable intermediates, leading to a more complete mechanistic understanding. nih.gov For example, real-time monitoring of Grignard reagent formation and subsequent coupling reactions is critical for safety and optimization, an approach that would be relevant for reactions involving the bromo-substituent. mt.comnih.gov
Reaction Calorimetry: This technique measures the heat flow of a chemical reaction in real time, providing critical information about its thermodynamics and kinetics. It is invaluable for ensuring the safety of exothermic processes and for scaling up reactions from the lab to production.
These advanced monitoring tools would enable the development of more robust, efficient, and safe synthetic processes for this compound and its derivatives.
Development of Sustainable and Green Chemistry Approaches for Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. Future research should focus on developing greener synthetic routes to this compound, minimizing waste, energy consumption, and the use of hazardous materials. nih.govrasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. ijarsct.co.inacs.org Its application to the synthesis and derivatization of this compound could offer substantial benefits.
Alternative Solvents and Catalysts: Research should move away from traditional volatile organic solvents towards more environmentally benign alternatives like water, ionic liquids, or solvent-free reaction conditions. researchgate.net The development of reusable, heterogeneous catalysts can also simplify product purification and reduce waste. researchgate.net
Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes could potentially be used for specific transformations on the nicotinamide (B372718) scaffold, such as regioselective hydrolysis or functional group modification, under mild, aqueous conditions. mdpi.comnih.gov The development of chemoenzymatic pathways, which combine the best of chemical and biological catalysis, is a particularly promising avenue. acs.orgresearchgate.net
Table 2: Comparison of Conventional and Green Synthesis Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic energy |
| Solvents | Volatile organic compounds (e.g., THF, Toluene) | Water, Ionic liquids, Supercritical fluids, Solvent-free |
| Catalysts | Homogeneous, often precious metal-based | Heterogeneous, reusable, biocatalysts (enzymes) |
| Reaction Time | Often hours to days | Minutes to hours |
| Waste Generation | Higher, including solvent and catalyst waste | Minimized, focus on atom economy and recyclability |
| Safety | Use of hazardous reagents and flammable solvents | Inherently safer processes and materials |
Potential in Materials Science or Analytical Chemistry Methodologies
The unique electronic and structural properties of the substituted pyridine ring in this compound suggest potential applications beyond traditional organic synthesis, particularly in materials science and analytical chemistry.
Materials Science:
Metal-Organic Frameworks (MOFs): Pyridine and its derivatives are common ligands used in the construction of MOFs—crystalline, porous materials with applications in gas storage, separation, and catalysis. acs.orgrsc.org The nitrogen atom of the pyridine ring and potentially other functional groups on this compound or its derivatives could coordinate with metal ions to form novel MOF structures. rsc.orgresearchgate.netmdpi.com
Functionalized Nanomaterials: The molecule could be used to functionalize the surface of nanomaterials, such as carbon nanotubes or nanoparticles. nih.gov This could impart new properties to the material, for instance, by altering its solubility, electronic characteristics, or ability to bind to other molecules. Nicotinamide-functionalized carbon nanotubes have been explored for biomedical applications, suggesting a potential path for this compound. nih.gov
Analytical Chemistry:
Analytical Standards: High-purity this compound could serve as a certified analytical standard for quality control or as a starting material for the synthesis of standards for its potential metabolites or derivatives. sigmaaldrich.com
Chemical Sensors and Probes: The pyridine scaffold is known to interact with various analytes. Derivatives of this compound could be designed as fluorescent probes or as components in chemical sensors for the detection of specific metal ions or small molecules.
Chromatography: The compound or its derivatives could be investigated as novel stationary phases in high-performance liquid chromatography (HPLC) or as derivatizing agents to improve the detection of other analytes. acs.orghelixchrom.com
Table 3: Potential Future Applications in Materials and Analytical Science
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Ligand for Metal-Organic Frameworks (MOFs) | Pyridine nitrogen can coordinate to metal centers to form porous, crystalline structures. acs.orgrsc.org |
| Surface functionalization of nanomaterials | Covalent or non-covalent attachment to impart specific properties (e.g., solubility, bio-activity). nih.gov | |
| Component in functional polymers | Incorporation into polymer chains to influence electronic or self-assembly properties. | |
| Analytical Chemistry | Certified Reference Material / Standard | For use in quality control and method validation for analyses involving this compound. sigmaaldrich.com |
| Precursor for metabolite standards | Synthesis of potential metabolic products for use in pharmacokinetic studies. | |
| Component in chemical sensors | The pyridine ring can be designed to interact with specific analytes, causing a detectable signal. |
Q & A
Q. What are the optimized synthetic routes for 6-bromo-5-methoxy-N,N-dimethylnicotinamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves three key steps: (1) bromination of a methoxy-substituted pyridine precursor, (2) introduction of the dimethylamide group, and (3) purification.
- Bromination: Use N-bromosuccinimide (NBS) in acetonitrile under reflux (80–100°C) to selectively brominate the 5-position of the pyridine ring while preserving the methoxy group at the 6-position .
- Dimethylamide Formation: React the brominated intermediate with dimethylamine in the presence of a coupling agent (e.g., HATU or DCC) in anhydrous DMF. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to avoid over-alkylation .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 65–80%, depending on bromination efficiency and coupling agent selection .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify the methoxy singlet at δ 3.8–4.0 ppm and dimethylamide protons as two singlets at δ 2.9–3.1 ppm (N–CH₃). The pyridine ring protons appear as distinct signals between δ 7.5–8.5 ppm, with splitting patterns confirming substitution positions .
- ¹³C NMR: The carbonyl carbon (C=O) resonates at ~168 ppm, while the bromine-bearing carbon appears downfield (~140 ppm) due to electronegativity effects .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₉H₁₀BrN₂O₂: theoretical [M+H]⁺ = 273.9974) and isotopic pattern (characteristic bromine doublet) .
- X-ray Crystallography: Resolve steric effects of the bromine and methoxy groups, confirming spatial orientation .
Q. What role do the bromine and methoxy substituents play in the compound’s reactivity?
Methodological Answer:
- Bromine: Acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Its electronegativity stabilizes intermediates during coupling reactions (e.g., Suzuki-Miyaura) .
- Methoxy Group: Electron-donating via resonance, directing electrophilic substitution to the para position. It also enhances solubility in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric Control: Use bulky catalysts (e.g., Pd(PPh₃)₄) to favor bromination at the less hindered 5-position .
- Electronic Directing: The methoxy group at 6-position directs bromine to the 5-position via resonance stabilization. Confirmed via DFT calculations in analogous pyridine systems .
- Validation: Compare reaction outcomes using substituent-blocking strategies (e.g., protecting the methoxy group with TMSCl) to isolate competing pathways .
Q. Table 1: Impact of Catalyst on Regioselectivity
| Catalyst | Bromine Position | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 5 | 78 |
| Pd(OAc)₂ (no ligand) | 3 | 45 |
Q. How should researchers resolve contradictory data on reaction yields reported in literature?
Methodological Answer: Contradictions often arise from:
- Catalyst Purity: Trace impurities in Pd catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) alter reaction efficiency. Use freshly distilled solvents and rigorously purified catalysts .
- Reaction Scale: Pilot-scale reactions (≥10 g) may require adjusted heating rates or prolonged reaction times. Validate scalability via kinetic studies .
- Analytical Methods: Standardize HPLC protocols (e.g., C18 column, 254 nm UV detection) to ensure consistent purity assessments .
Q. What strategies are recommended for designing bioactivity assays targeting nicotinamide derivatives like this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with pyridine-binding pockets (e.g., kinases, NAD-dependent dehydrogenases). Use molecular docking simulations to predict binding affinity .
- Assay Design:
- Control Experiments: Compare with unsubstituted nicotinamide and positional isomers (e.g., 5-bromo-6-methoxy) to isolate substituent effects .
Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): Protonation of the pyridine nitrogen increases electrophilicity, accelerating hydrolysis of the amide group. Monitor via ¹H NMR (disappearance of N–CH₃ signals) .
- Basic Conditions (pH > 10): Methoxy groups undergo demethylation. Stabilize by adding radical scavengers (e.g., BHT) during alkaline storage .
- Long-term Stability: Store lyophilized samples at –20°C under inert gas (Ar) to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
